thonningianin B

Description

Properties

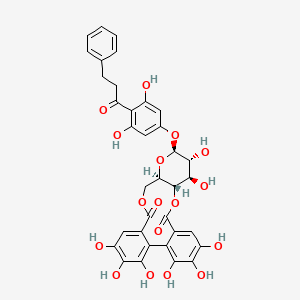

Molecular Formula |

C35H30O17 |

|---|---|

Molecular Weight |

722.6 g/mol |

IUPAC Name |

(10S,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,11,12,21,22,23-octahydroxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaene-8,18-dione |

InChI |

InChI=1S/C35H30O17/c36-17(7-6-13-4-2-1-3-5-13)25-18(37)8-14(9-19(25)38)50-35-31(46)30(45)32-22(51-35)12-49-33(47)15-10-20(39)26(41)28(43)23(15)24-16(34(48)52-32)11-21(40)27(42)29(24)44/h1-5,8-11,22,30-32,35,37-46H,6-7,12H2/t22-,30-,31-,32-,35-/m1/s1 |

InChI Key |

UJNCWORGHSATHA-XWSAIMBSSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Synonyms |

thonningianin B |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of thonningianin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin B is a naturally occurring ellagitannin, a type of hydrolyzable tannin, first isolated from the African medicinal herb Thonningia sanguinea.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and purification are provided, along with a proposed signaling pathway for its role as an autophagy enhancer. This whitepaper is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex polyphenolic compound. Its chemical structure has been elucidated through spectroscopic methods.[1]

Chemical Structure:

SMILES (Simplified Molecular-Input Line-Entry System): O=C(O[C@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--C1OC5=C(C=C(O)C(O)=C5C6=C(O)C(O)=C(C=C6O)C(O[C@H]7--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O7)=O)O)=O

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 271579-12-5 | MedChemExpress |

| Molecular Formula | C35H30O17 | MedChemExpress |

| Molecular Weight | 722.6 g/mol | MedChemExpress |

| Appearance | Off-white to light brown solid | MedChemExpress |

| Solubility | DMSO: ≥ 3.3 mg/mL | MedChemExpress |

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity, primarily as an antioxidant and an enhancer of autophagy.

Table 2: Summary of Quantitative Biological Data for this compound

| Activity | Assay | Test System | Result (IC50) | Source |

| Antioxidant | DPPH radical scavenging | 21 μM | MedChemExpress | |

| Cytotoxicity | Cell viability | BV-2 cells (24h) | 46.74 μM | MedChemExpress |

Experimental Protocols

Isolation and Purification of this compound

Method 1: Centrifugal Partition Chromatography (Modern Approach)

This method, described by Pompermaier et al. (2019), allows for the rapid and efficient purification of this compound.

-

Plant Material: Subaerial parts of Thonningia sanguinea.

-

Extraction: A methanol extract of the plant material is prepared.

-

Instrumentation: Centrifugal Partition Chromatography (CPC) system.

-

First Dimension Separation:

-

Solvent System: Methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1, v/v/v).

-

Mode: Ascending.

-

Procedure: 350 mg of the methanol extract is subjected to CPC. This step enables the isolation of this compound with a yield of 21.1 mg, a purity of 85%, and a recovery of 70.4% within 16 minutes.

-

-

Second Dimension Separation (for other compounds):

-

A multiple heart-cutting strategy can be employed to further separate other dihydrochalcone glucosides using a different solvent system.

-

Autophagy Induction Assay

The following is a general protocol to assess the autophagy-inducing activity of this compound in a cell-based assay, as inferred from studies on related compounds.

-

Cell Line: BV-2 microglial cells or other suitable cell lines.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 10 μM) for a specified time (e.g., 24 hours).

-

Western Blot Analysis for LC3 Conversion:

-

After treatment, cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against LC3.

-

After washing, the membrane is incubated with a secondary antibody.

-

The bands corresponding to LC3-I and LC3-II are visualized using a chemiluminescence detection system.

-

The ratio of LC3-II to LC3-I is calculated to quantify autophagy induction. An increased ratio indicates enhanced autophagy.

-

-

Fluorescence Microscopy for GFP-LC3 Puncta Formation:

-

Cells are transfected with a GFP-LC3 expression vector.

-

Transfected cells are treated with this compound.

-

Cells are fixed and observed under a fluorescence microscope.

-

The formation of GFP-LC3 puncta (dots) within the cytoplasm is indicative of autophagosome formation. The number of puncta per cell is quantified.

-

Signaling Pathway

This compound has been identified as an autophagy enhancer.[2] While its precise signaling mechanism is still under investigation, studies on the structurally similar and co-isolated compound, Thonningianin A, have revealed that it induces autophagy through the AMPK/ULK1 and Raf/MEK/ERK signaling pathways. It is plausible that this compound acts through a similar mechanism. The key event in autophagy induction is the conversion of the cytosolic form of microtubule-associated protein light chain 3 (LC3-I) to the autophagosome-associated form (LC3-II).

Caption: Proposed signaling pathway for this compound-induced autophagy.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and autophagy-enhancing properties. This technical guide provides a foundational understanding of its chemical nature, biological activities, and methods for its study. Further research into its mechanisms of action and potential therapeutic applications is warranted and will be of significant interest to the scientific and drug development communities.

References

Thonningianin B: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin B is a naturally occurring ellagitannin, a type of hydrolyzable tannin, that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the botanical origins, extraction and isolation methodologies, and known biological activities of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Botanical Origin

This compound has been identified and isolated from two primary botanical sources: Thonningia sanguinea and Penthorum chinense.

Thonningia sanguinea

Thonningia sanguinea, a member of the Balanophoraceae family, is a parasitic flowering plant native to tropical regions of Africa.[1] Its distribution spans across West and Southern Africa, where it is often found in forests and on plantations, parasitizing crop trees such as rubber and cacao.[1] The plant is characterized by its fleshy, underground tuber and lacks chlorophyll, deriving all its nutrients from its host.[1] The flowering stem produces a distinctive red or pink inflorescence.[2]

Penthorum chinense

Penthorum chinense, commonly known as oriental penthorum, belongs to the Penthoraceae family.[3] This perennial herb is widely distributed throughout East Asia, with its native range including China, Japan, Korea, Russia, and Vietnam.[4][5] It typically grows in moist environments such as forests, meadows, and along riverbanks.[3][5] Penthorum chinense has a long history of use in traditional Chinese medicine for various ailments, particularly those related to liver health.[6]

Quantitative Data on this compound Content

The concentration of this compound can vary depending on the plant source, geographical location, and the specific part of the plant being analyzed. The following table summarizes the available quantitative data for the yield of this compound from its natural sources.

| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Thonningia sanguinea | Subaerial parts | Methanol extraction followed by centrifugal partition chromatography | 21.1 mg from 350 mg of methanol extract | |

| Penthorum chinense | - | - | Data not available | [3][5] |

Note: While the presence of this compound in Penthorum chinense is confirmed, specific quantitative yield data from isolation experiments are not well-documented in the available literature. Research has more extensively quantified the content of the closely related compound, thonningianin A, in this plant.[6][7]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound require multi-step extraction and chromatographic techniques. A detailed protocol for its isolation from Thonningia sanguinea is outlined below.

Isolation of this compound from Thonningia sanguinea

This protocol is based on the successful isolation of this compound using centrifugal partition chromatography (CPC).

1. Plant Material and Extraction:

-

Obtain dried and powdered subaerial parts of Thonningia sanguinea.

-

Perform a preliminary defatting step by sonicating the plant material with petroleum ether.

-

Extract the defatted residue with methanol using sonication.

-

Pool the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

2. Centrifugal Partition Chromatography (CPC) - First Dimension:

-

Instrument: A centrifugal partition chromatograph.

-

Solvent System: Prepare a biphasic solvent system of methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1 v/v/v).

-

Mode of Operation: Ascending mode (the lower aqueous phase is the stationary phase, and the upper organic phase is the mobile phase).

-

Sample Preparation: Dissolve the crude methanol extract in a mixture of the upper and lower phases of the solvent system.

-

Chromatographic Separation:

-

Fill the CPC rotor with the stationary phase.

-

Set the rotation speed (e.g., 2000 rpm).

-

Pump the mobile phase through the system at a defined flow rate (e.g., 20 mL/min).

-

Once the system is equilibrated, inject the sample.

-

Monitor the effluent using a UV detector at 280 nm.

-

Collect fractions based on the chromatogram peaks.

-

-

Fraction Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Purification: Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Workflow for the Isolation of this compound from Thonningia sanguinea

References

- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyphenols with anti-proliferative activities from Penthorum chinense Pursh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Thonningianin B: A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin B is a naturally occurring ellagitannin, a type of hydrolyzable tannin. Isolated from the African medicinal herb Thonningia sanguinea, this compound has garnered interest within the scientific community for its notable biological activities.[1] This technical guide provides a comprehensive overview of the molecular characteristics and reported biological effects of this compound, with a focus on its antioxidant and autophagy-enhancing properties. Detailed experimental methodologies are provided for key assays, and relevant biological pathways are illustrated to support further research and development.

Molecular Profile

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 722.6 g/mol | [2][3] |

| Chemical Formula | C₃₅H₃₀O₁₇ | [2][3] |

| CAS Number | 271579-12-5 | [2][3] |

Quantitative Biological Data

This compound has demonstrated significant bioactivity in preclinical studies. The following table summarizes key quantitative data from these investigations.

| Biological Activity | Assay | Cell Line / System | IC₅₀ / Effective Concentration | Source |

| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | 21 µM | [3] |

| Cytotoxicity | MTT Assay | Murine microglial cells (BV-2) | 46.74 µM | [3] |

| Autophagy Induction | Western Blot (LC3-II/LC3-I ratio) | Murine microglial cells (BV-2) | 10 µM (significant increase) | [3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[4]

-

Reaction Mixture: In a 96-well plate or cuvettes, various concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[4]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[4][5]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cells (e.g., BV-2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0-100 µM) and incubated for a specific duration (e.g., 24 hours).[3]

-

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Western Blot for LC3-II/LC3-I Ratio

This technique is used to monitor the induction of autophagy by detecting the conversion of LC3-I to LC3-II.

Principle: Autophagy is a cellular process involving the degradation of cellular components. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. An increase in the ratio of LC3-II to LC3-I is a hallmark of autophagy induction.[7]

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound (e.g., 10 µM for 24 hours).[3] After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for LC3.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The band intensities of LC3-I and LC3-II are quantified using densitometry software. The ratio of LC3-II to LC3-I is then calculated to assess the level of autophagy.

Signaling Pathways and Experimental Workflows

Proposed Autophagy Induction Pathway for this compound

While the detailed signaling pathway for this compound is still under investigation, studies on the closely related compound, thonningianin A, suggest a potential mechanism involving the activation of the AMPK/ULK1 and Raf/MEK/ERK pathways, which are key regulators of autophagy.[8] It is plausible that this compound induces autophagy through a similar mechanism.

Caption: Proposed signaling pathway for this compound-induced autophagy.

Experimental Workflow for Assessing this compound Bioactivity

The following diagram illustrates a typical experimental workflow for characterizing the antioxidant and cytotoxic properties of this compound.

Caption: Experimental workflow for this compound bioactivity assessment.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and autophagy-inducing properties. This technical guide provides foundational data and methodologies to aid researchers and drug development professionals in further exploring its therapeutic potential. The provided information on its molecular weight, formula, and biological activities, along with detailed experimental protocols and proposed signaling pathways, serves as a valuable resource for designing future studies. Further investigation is warranted to fully elucidate the mechanisms of action and potential applications of this compound in various disease models.

References

- 1. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 8. researchgate.net [researchgate.net]

Thonningianin B: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin B is a naturally occurring ellagitannin, a type of hydrolyzable tannin. It was first isolated from the African medicinal herb Thonningia sanguinea. This compound has garnered interest in the scientific community for its potent biological activities, primarily as a strong antioxidant and an enhancer of autophagy[1][2][3]. Its ability to scavenge free radicals and modulate cellular degradation pathways positions it as a promising candidate for further investigation in the fields of pharmacology and drug development, particularly for conditions associated with oxidative stress and cellular dysfunction. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an examination of its role in cellular signaling pathways.

Physical and Chemical Properties

This compound is a complex polyphenolic compound. While its structure has been elucidated through spectroscopic methods, specific physical data such as melting point and appearance are not widely reported in publicly available literature. The key chemical identifiers and solubility data are summarized below.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₃₀O₁₇ | [1][2][3] |

| Molecular Weight | 722.60 g/mol | [1][2][3] |

| CAS Number | 271579-12-5 | [1][2][3] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Solubility

This compound exhibits limited solubility in aqueous solutions and requires organic solvents or specialized formulations for effective dissolution. Ultrasonic treatment is often necessary to achieve higher concentrations[2][3].

| Solvent / System | Solubility | Source(s) |

| DMSO | ≥ 66.67 mg/mL (92.26 mM) with ultrasonic | [2][3] |

| Methanol | ≥ 62.5 mg/mL (86.49 mM) with ultrasonic | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.73 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.73 mM) | [1] |

Spectral Data

The definitive structure of this compound was determined through the interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. However, the specific spectral data (i.e., chemical shifts (δ), absorption maxima (λmax), and vibrational frequencies (cm⁻¹)) are not detailed in the currently available database abstracts. Researchers seeking to confirm the identity of isolated this compound should refer to the original isolation literature for direct comparison of spectral data.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Stock Solutions: Aliquot and store at -20°C for up to one month or -80°C for up to six months. Protect from light[1][4]. Repeated freeze-thaw cycles should be avoided[1].

-

Solid Form: Store at 2-8°C, sealed and protected from moisture[3].

Experimental Protocols

This section provides detailed methodologies for the purification of this compound and for assessing its key biological activities.

Purification from Thonningia sanguinea

This compound can be purified from a methanol extract of the subaerial parts of Thonningia sanguinea using centrifugal partition chromatography (CPC)[5][6]. This technique offers rapid purification with good yields and recoveries[5]. The following workflow is based on a published two-dimensional CPC method.

Methodology:

-

Extraction: Extract the dried, powdered subaerial parts of Thonningia sanguinea with methanol.

-

Sample Preparation: Defat the crude methanol extract to remove nonpolar constituents. Dissolve the resulting extract (e.g., 350 mg) in a mixture of the upper and lower phases of the chosen solvent system for injection[5].

-

First Dimension CPC:

-

Instrument: Centrifugal Partition Chromatograph.

-

Solvent System: Methyl tert-butyl ether (MTBE) / 1,2-dimethoxyethane (DME) / Water (1:2:1, v/v/v)[5].

-

Mode: Ascending (mobile phase is the upper organic phase).

-

Detection: Monitor the effluent with a UV detector at 280 nm[5].

-

Fraction Collection: Collect fractions based on the chromatogram. This compound typically elutes in a well-resolved peak[5]. In the cited study, this was Fraction II.

-

-

Purity Analysis: Assess the purity of the collected fraction containing this compound using High-Performance Liquid Chromatography (HPLC-UV)[5].

-

(Optional) Second Dimension CPC: To isolate other compounds from the extract, fractions from the first dimension can be subjected to a second CPC separation using a different solvent system, such as Ethyl acetate (EtOAc) / 1,2-dimethoxyethane (DME) / Water (2:1:1, v/v/v) in descending mode[5][6].

DPPH Radical Scavenging Assay

This colorimetric assay measures the capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical[1][3][5].

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Methanol or Ethanol (spectrophotometric grade).

-

This compound stock solution (in a suitable solvent like DMSO or Methanol).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

96-well microplate or spectrophotometer cuvettes.

-

Spectrophotometer capable of reading at 517 nm.

Protocol:

-

DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm[1][5]. Store this solution in the dark.

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in methanol. Also, prepare dilutions of the positive control.

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different this compound dilutions to their respective wells.

-

For the control (blank), add 100 µL of methanol instead of the sample.

-

For the positive control, add 100 µL of the diluted ascorbic acid.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes[1][5].

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[1][5].

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: Plot the % scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). This compound has a reported IC₅₀ of 21 µM in this assay[1][3].

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of this compound on a cell line, such as the BV-2 microglial cells where it has an IC₅₀ of 46.74 µM[1][3][4]. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cell line of interest (e.g., BV-2 microglia).

-

Complete culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

96-well tissue culture plate.

-

Multi-well spectrophotometer (ELISA reader) with filters for 570 nm and ~630 nm (reference).

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired time period (e.g., 24 hours)[1][3]. Include wells with untreated cells (vehicle control).

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL)[7].

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals[2].

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting[2].

-

Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against this compound concentration to determine the IC₅₀ value.

Autophagy Assessment

This compound is known to enhance autophagy[1][3][8]. This can be quantified by measuring the conversion of LC3-I to LC3-II via Western blot and by counting GFP-LC3 puncta using fluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., BV-2) and treat with this compound (e.g., 10 µM for 24 hours)[1][3]. Include a vehicle-treated control. To measure autophagic flux, also include a condition with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) added for the last few hours of this compound treatment.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors[9].

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% polyacrylamide gel to resolve the small LC3 proteins[9]. LC3-I runs at ~16-18 kDa, while the lipidated LC3-II form runs faster at ~14-16 kDa.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane[9].

-

Immunoblotting:

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[10].

-

Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/loading control ratio indicates an accumulation of autophagosomes[11][12].

Protocol:

-

Transfection: Seed cells on glass coverslips or in glass-bottom dishes. Transiently transfect the cells with a plasmid encoding GFP-LC3 using a suitable transfection reagent[11][12]. Allow 24 hours for protein expression.

-

Treatment: Treat the transfected cells with this compound (e.g., 10 µM for 24 hours)[1][3].

-

Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Imaging: Mount the coverslips onto slides with mounting medium containing DAPI (to stain nuclei).

-

Fluorescence Microscopy: Acquire images using a fluorescence or confocal microscope. GFP-LC3 in untreated cells typically shows a diffuse cytosolic pattern, while in autophagy-induced cells, it relocalizes to autophagosomes, appearing as distinct green dots (puncta)[11][12].

-

Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the average number of puncta per cell indicates autophagy induction[1][3][4]. Automated image analysis software can be used for high-throughput quantification.

Role in Signaling Pathways

The primary signaling pathway associated with this compound is the induction of autophagy. While direct mechanistic studies on this compound are limited, research on the closely related compound, thonningianin A, has shown that it induces autophagy through the activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways, independent of mTOR inhibition[11][12][13]. Given that this compound is also a potent autophagy enhancer, it is highly probable that it acts through similar mechanisms[1][3][8].

Pathway Description:

-

Activation: this compound is hypothesized to activate two key signaling cascades:

-

AMPK (AMP-activated protein kinase): A central sensor of cellular energy status. Its activation promotes catabolic processes like autophagy.

-

Raf/MEK/ERK: A mitogen-activated protein kinase (MAPK) pathway that can also positively regulate autophagy under certain conditions.

-

-

ULK1 Complex Initiation: Activated AMPK and ERK phosphorylate and activate the ULK1 complex, which is a critical initiator of autophagy[11][12]. This activation step is shown to occur independently of the canonical autophagy inhibitor, mTORC1, for the related thonningianin A[11].

-

Autophagosome Nucleation: The active ULK1 complex then recruits and activates the Class III PI3K complex (containing Beclin-1), leading to the nucleation of the phagophore (the precursor to the autophagosome).

-

Elongation and Maturation: Two ubiquitin-like conjugation systems involving ATG proteins elongate the phagophore membrane. A key event in this step is the conversion (lipidation) of cytosolic LC3-I to LC3-II, which is then incorporated into the growing autophagosome membrane.

-

Outcome: The mature autophagosome engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled. The increased level of LC3-II and the formation of LC3 puncta, as observed in experiments with this compound, are direct readouts of this process[1][3][4].

Conclusion

This compound is a bioactive natural product with well-defined antioxidant and autophagy-enhancing properties. This guide provides the core physicochemical data available for this compound, along with detailed, actionable protocols for its purification and biological characterization. The proposed mechanism of action via the AMPK/ULK1 and Raf/MEK/ERK signaling pathways offers a solid foundation for further mechanistic studies. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in exploring the full therapeutic potential of this compound.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. broadpharm.com [broadpharm.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 11. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Thonningianin B: A Technical Overview of Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of available scientific literature, this document could not identify any specific quantitative data regarding the solubility of thonningianin B in various solvents. The focus of existing research has been primarily on its biological activity. This guide, therefore, summarizes the current understanding of this compound's role in cellular signaling pathways, drawing on information available for the closely related compound, thonningianin A.

Introduction

This compound is an ellagitannin, a type of hydrolyzable tannin, that has garnered interest for its potential therapeutic properties. While its physicochemical properties, including solubility, remain largely uncharacterized in publicly accessible literature, research into its biological effects has provided insights into its mechanism of action. Studies on the closely related thonningianin A have revealed its role as an autophagy enhancer, suggesting potential applications in conditions such as Alzheimer's disease.

Biological Activity and Signaling Pathways

Research has primarily focused on the effects of thonningianins on cellular signaling pathways related to autophagy and neuroinflammation. Thonningianin A, and by extension potentially this compound, has been shown to modulate key signaling cascades.

One of the primary mechanisms identified is the induction of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation is a promising therapeutic strategy for various diseases. Thonningianin A has been found to activate autophagy through two distinct signaling pathways: the AMPK/ULK1 pathway and the Raf/MEK/ERK pathway.

The diagram below illustrates the proposed mechanism of action of thonningianin A, which may be similar for this compound.

Experimental Protocols

As no quantitative solubility data for this compound was found, no corresponding experimental protocols for solubility determination can be provided.

Conclusion

This compound is a compound of interest with demonstrated biological activity, particularly in the context of autophagy induction. However, a significant gap exists in the scientific literature regarding its fundamental physicochemical properties, most notably its solubility in different solvents. Further research is required to characterize these properties to facilitate its development for potential therapeutic applications. The signaling pathways elucidated for the closely related thonningianin A provide a valuable framework for understanding the potential mechanisms of action of this compound. Researchers are encouraged to undertake studies to determine the solubility profile of this compound to advance its scientific investigation.

Thonningianin B: A Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonningianin B, an ellagitannin found in medicinal plants such as Thonningia sanguinea, has emerged as a molecule of interest in pharmacological research. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant, enzyme inhibitory, and autophagy-enhancing properties. Detailed experimental protocols, quantitative data, and visual representations of associated pathways and workflows are presented to facilitate further investigation and drug development efforts.

Core Pharmacological Activities

This compound has demonstrated a range of biological effects in preclinical studies. The primary activities identified in the scientific literature include antioxidant effects, inhibition of protein tyrosine phosphatase 1B (PTP1B), and induction of autophagy.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the pharmacological effects of this compound.

| Pharmacological Effect | Assay | Key Parameter | Value | Source |

| Antioxidant | DPPH Radical Scavenging | IC50 | 21 µM | [1] |

| Enzyme Inhibition | Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition | IC50 | 19 - 25 µM | [2] |

| Cellular Process | Autophagy Induction | - | Identified as an autophagy enhancer | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the summary of this compound's pharmacological effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the this compound dilutions (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

-

Include a blank control containing the solvent and the DPPH solution.

-

Mix the contents thoroughly.

-

-

Incubation and Measurement:

-

Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

-

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of PTP1B.

Principle: PTP1B is an enzyme that removes phosphate groups from phosphorylated tyrosine residues. A common in vitro assay uses a synthetic substrate, such as p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).

-

Prepare a stock solution of recombinant human PTP1B enzyme in the assay buffer.

-

Prepare a stock solution of the substrate, pNPP (e.g., 100 mM in assay buffer).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

A known PTP1B inhibitor, such as sodium orthovanadate, can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add the this compound dilutions.

-

Add the PTP1B enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

-

Data Analysis:

-

The percentage of PTP1B inhibition is calculated using the formula:

where A_sample is the absorbance of the reaction with the inhibitor and A_control is the absorbance of the reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentrations of this compound.

-

Autophagy Induction Assay (LC3 Western Blotting)

This method is used to monitor the induction of autophagy by observing the conversion of LC3-I to LC3-II.

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein in the autophagy pathway. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is a hallmark of autophagy induction.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa, MEFs) in appropriate growth medium.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) and a negative control (vehicle-treated cells).

-

To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor like bafilomycin A1 or chloroquine, which prevents the degradation of autophagosomes.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for LC3.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II using densitometry software.

-

The induction of autophagy is typically represented as the ratio of LC3-II to LC3-I or the ratio of LC3-II to the loading control. An increase in this ratio indicates autophagy induction.

-

Signaling Pathways and Experimental Workflows

Generalized Autophagy Induction Pathway

This compound has been identified as an autophagy enhancer. While the specific signaling pathways it modulates are still under investigation, the following diagram illustrates a generalized pathway for the induction of autophagy, a process that this compound is known to promote.

Caption: Generalized signaling pathway for autophagy induction.

Experimental Workflow for PTP1B Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the PTP1B inhibitory activity of this compound.

Caption: Experimental workflow for the PTP1B inhibition assay.

Conclusion and Future Directions

This compound exhibits promising pharmacological activities, including antioxidant, PTP1B inhibitory, and autophagy-enhancing effects. The data and protocols presented in this guide provide a solid foundation for researchers to further explore its therapeutic potential. Future research should focus on elucidating the specific molecular mechanisms underlying its autophagy-inducing effects, conducting in vivo studies to validate its efficacy and safety, and exploring its potential in the context of metabolic diseases, neurodegenerative disorders, and cancer, where the targeted pathways are of significant relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thonningia sanguinea Extract: Antioxidant and Cytotoxic Activities Supported by Chemical Composition and Molecular Docking Simulations [mdpi.com]

- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Thonningianin B: An In-Depth Technical Guide on its Antioxidant Role

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thonningianin B, an ellagitannin isolated from the African medicinal herb Thonningia sanguinea, has been identified as a potent antioxidant. This technical guide synthesizes the current understanding of this compound's role as an antioxidant, detailing its known free-radical scavenging capabilities. While quantitative data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of the antioxidant properties of the closely related compound, Thonningianin A, to offer valuable comparative insights. This guide includes detailed experimental protocols for relevant antioxidant assays and visualizes the potential antioxidant mechanisms and related signaling pathways.

Introduction to this compound

This compound is a natural polyphenol belonging to the class of ellagitannins. It was first isolated from Thonningia sanguinea, a plant with a history of use in traditional African medicine.[1] Structurally, it is a complex ester of hexahydroxydiphenic acid and glucose. The presence of multiple phenolic hydroxyl groups in its structure is believed to be the primary contributor to its antioxidant activity.

Initial research has demonstrated that this compound exhibits strong free-radical scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, as confirmed by Electron Spin Resonance (ESR) analysis.[1] However, a detailed quantitative analysis of its antioxidant capacity across various assays is not extensively reported in the available scientific literature. To provide a thorough understanding of the antioxidant potential of this class of compounds, this guide presents detailed data from its close structural analog, Thonningianin A, which has been more extensively studied.

Antioxidant Activity: Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the antioxidant activities of Thonningianin A, which shares a similar ellagitannin core structure. This data provides a strong indication of the potential antioxidant efficacy of this compound.

Table 1: Radical Scavenging Activity of Thonningianin A [2]

| Radical Scavenged | IC50 (µM) |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | 7.5 |

| Superoxide Anion | 10 |

| Peroxyl Radicals | 30 |

Table 2: Enzyme Inhibition and Lipid Peroxidation by Thonningianin A [2]

| Assay | Concentration (µM) | Inhibition (%) | IC50 (µM) |

| NADPH-induced Lipid Peroxidation | 10 | 60 | - |

| Fe2+/ascorbate-induced Lipid Peroxidation | 10 | 60 | - |

| Xanthine Oxidase Activity | - | - | 30 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antioxidant activity of compounds like this compound.

DPPH Radical Scavenging Assay (ESR Method)

This protocol is based on the method used in the initial discovery of Thonningianin A and B's antioxidant properties.[1]

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in the ESR signal intensity.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a 100 µM solution of DPPH in the same solvent.

-

-

ESR Measurement:

-

In an ESR tube, mix the this compound solution (at various concentrations) with the DPPH solution.

-

Place the tube in the cavity of an ESR spectrometer.

-

Record the ESR spectrum at specific time intervals.

-

-

Data Analysis:

-

The scavenging activity is determined by the decrease in the ESR signal intensity of the DPPH radical.

-

Calculate the percentage of radical scavenging using the formula: % Scavenging = [(Signal Intensity of Control - Signal Intensity of Sample) / Signal Intensity of Control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

-

Lipid Peroxidation Inhibition Assay

This protocol is adapted from studies on Thonningianin A.[2]

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, typically in a biological membrane model like rat liver microsomes. Lipid peroxidation is induced by agents like NADPH or a mixture of Fe2+ and ascorbate. The extent of peroxidation is often quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Methodology:

-

Preparation of Microsomes:

-

Isolate rat liver microsomes through differential centrifugation.

-

-

Induction of Lipid Peroxidation:

-

Incubate the microsomes with an inducing agent (e.g., 0.1 mM NADPH or a solution of 10 µM FeSO4 and 0.5 mM ascorbic acid).

-

-

Treatment:

-

Add different concentrations of this compound to the incubation mixture.

-

-

Quantification of MDA:

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) reagent and heat the mixture.

-

Measure the absorbance of the resulting pink-colored MDA-TBA adduct at 535 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of lipid peroxidation.

-

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways modulated by this compound in its antioxidant role have not been elucidated, studies on Thonningianin A suggest potential mechanisms that may be shared. Thonningianin A has been shown to activate autophagy via the AMPK/ULK1 and Raf/MEK/ERK signaling pathways in the context of neuroinflammation, which is closely linked to oxidative stress.[3]

Potential Antioxidant Mechanisms

The antioxidant activity of this compound is likely exerted through several mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups on the galloyl and hexahydroxydiphenoyl moieties can donate hydrogen atoms to free radicals, thereby neutralizing them.

-

Metal Chelation: Ellagitannins are known to chelate metal ions such as iron (Fe2+) and copper (Cu2+). By binding these metals, this compound can prevent them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Caption: Potential antioxidant mechanisms of this compound.

Putative Signaling Pathway Involvement (based on Thonningianin A)

The following diagram illustrates the signaling pathways activated by Thonningianin A, which may also be relevant for this compound, linking antioxidant effects to cellular regulation.

Caption: Putative signaling pathways modulated by Thonningianins.

Conclusion and Future Directions

This compound is a promising natural antioxidant with demonstrated free-radical scavenging properties. While specific quantitative data on its antioxidant efficacy is currently scarce in the accessible literature, the detailed analysis of its structural analog, Thonningianin A, provides a strong basis for its potential. Future research should focus on obtaining precise quantitative data for this compound in various antioxidant assays, including its IC50 values for scavenging different reactive oxygen species and its effects on key antioxidant enzymes. Furthermore, elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its complete mechanism of action and for its potential development as a therapeutic agent in oxidative stress-related pathologies.

References

- 1. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant properties of Thonningianin A, isolated from the African medicinal herb, Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Thonningianin B: A Potential Therapeutic Agent Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thonningianin B is an ellagitannin, a type of hydrolyzable tannin, that has been identified as a promising natural compound with potential therapeutic applications. Structurally similar to its more extensively studied counterpart, thonningianin A, this compound has demonstrated significant biological activity, particularly in the realms of antioxidation and autophagy enhancement. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its known biological effects, putative mechanisms of action, and the experimental methodologies used in its characterization.

Physicochemical Properties

This compound is a complex polyphenol isolated from medicinal plants such as Thonningia sanguinea and Penthorum chinense Pursh (PCP)[1][2]. As an ellagitannin, its structure is characterized by multiple hydroxyl groups, which contribute to its potent antioxidant and free-radical scavenging properties.

Therapeutic Potential and Biological Activities

Current research, while not as extensive as for thonningianin A, points to two primary areas of therapeutic interest for this compound: its role as a potent antioxidant and its capacity to enhance autophagy.

Antioxidant Activity

This compound has been shown to be a strong free radical scavenger[2][3]. This activity is crucial in combating oxidative stress, a key pathological factor in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of this compound is attributed to its ability to donate hydrogen atoms from its numerous hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).

Autophagy Enhancement

In studies identifying autophagy enhancers from Penthorum chinense Pursh, this compound (TB) was identified alongside thonningianin A (TA) as a compound capable of inducing autophagy[1][4]. Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Its dysregulation is implicated in various diseases, including neurodegenerative conditions like Alzheimer's disease. By enhancing autophagy, this compound may contribute to cellular homeostasis and the clearance of pathological protein aggregates.

Quantitative Data

The available quantitative data for this compound is primarily focused on its antioxidant activity.

| Biological Activity | Assay | Result (IC50) | Source |

| Antioxidant | DPPH Radical Scavenging | 21 µM | [2] |

IC50: The half maximal inhibitory concentration.

Postulated Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, its structural similarity to thonningianin A allows for informed hypotheses regarding its mechanisms of action. Thonningianin A has been shown to modulate several key signaling pathways, and it is plausible that this compound acts through similar, albeit potentially less potent, mechanisms.

Autophagy Induction Pathway (Hypothesized)

Based on the known mechanisms of thonningianin A, it is proposed that this compound may enhance autophagy through the activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways[1][4].

Caption: Hypothesized autophagy induction pathway of this compound.

Antioxidant and Neuroprotective Pathways (Hypothesized)

The antioxidant effects of this compound likely contribute to neuroprotection by mitigating oxidative stress. Drawing parallels with thonningianin A, this compound may also influence pathways such as the Nrf2 antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes[5][6].

Caption: Hypothesized antioxidant and neuroprotective mechanisms of this compound.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of thonningianins A and B[1][2].

Isolation of this compound

-

Extraction: The plant material (e.g., flowers of Penthorum chinense) is subjected to extraction with a suitable solvent, such as ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol, and water) to obtain different fractions. This compound is typically enriched in the ethyl acetate fraction[1].

-

Chromatographic Separation: The enriched fraction is further purified using column chromatography (e.g., silica gel) followed by preparative high-performance liquid chromatography (Pre-HPLC) to yield pure this compound[1].

DPPH Radical Scavenging Assay

-

Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol or methanol) is prepared.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Autophagy Assay (GFP-LC3 Puncta Formation)

-

Cell Culture and Transfection: A suitable cell line (e.g., microglial cells) is cultured and transiently transfected with a plasmid encoding GFP-LC3[1].

-

Treatment: The transfected cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Fixation and Imaging: The cells are fixed, and the formation of GFP-LC3 puncta (autophagosomes) is visualized using fluorescence microscopy.

-

Quantification: The number of GFP-LC3 puncta per cell is quantified to assess the level of autophagy induction.

References

- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Traversing through the cell signaling pathways of neuroprotection by betanin: therapeutic relevance to Alzheimer's Disease and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Thonningianin B: A Technical Review of its Bioactivities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin B is a naturally occurring ellagitannin, a type of hydrolyzable tannin. It has been isolated from several plant species, most notably from the African medicinal herb Thonningia sanguinea and also identified in Penthorum chinense Pursh[1][2]. As a member of the tannin family, this compound possesses a polyphenolic structure that contributes to its significant biological activities. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development initiatives.

Chemical Properties

This compound is structurally similar to Thonningianin A, differing by the absence of a galloyl group[3]. Its molecular formula is C35H30O17[3]. The detailed chemical structure is crucial for understanding its interactions with biological targets.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with antioxidant and autophagy-inducing properties being the most prominent.

Antioxidant Activity

This compound exhibits strong free radical scavenging activity, a characteristic feature of ellagitannins. This has been demonstrated through its ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical[3].

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (µM) | Source Organism | Reference |

| DPPH Radical Scavenging | 21 | Thonningia sanguinea | [3] |

Autophagy Induction

Recent studies have identified this compound as an autophagy enhancer[1][4][5]. Autophagy is a cellular catabolic process essential for maintaining cellular homeostasis, and its modulation has therapeutic implications in various diseases, including neurodegenerative disorders and cancer. While the detailed mechanism is more extensively studied for the structurally related Thonningianin A, the pathways implicated are the AMP-activated protein kinase (AMPK)/Unc-51 like autophagy activating kinase 1 (ULK1) and the Raf/MEK/ERK signaling pathways[6]. Activation of these pathways leads to the initiation of the autophagic process.

Anticancer, Anti-inflammatory, and Antiviral Activities

While Thonningianin A has been investigated for its anticancer and antiviral properties, specific quantitative data for this compound in these areas are limited in the currently available literature. Given its structural similarity to other bioactive tannins, it is plausible that this compound also possesses such activities. Further research is required to determine its efficacy and potency.

Table 2: Other Potential Biological Activities of this compound (Data Not Yet Available)

| Activity | Cell Line/Model | IC50 Value | Reference |

| Anticancer | e.g., HepG2, MCF-7 | Not Available | - |

| Anti-inflammatory | e.g., Lipoxygenase inhibition | Not Available | - |

| Antiviral | e.g., Influenza, HIV | Not Available | - |

Experimental Protocols

Isolation and Purification of this compound

A detailed method for the isolation and purification of this compound from the subaerial parts of Thonningia sanguinea has been described using centrifugal partition chromatography (CPC).

Protocol:

-

Plant Material Preparation: The plant material is first defatted by sonication with petroleum ether.

-

Extraction: The defatted residue is then extracted with methanol using sonication. The extracts are pooled, and the solvent is removed by vacuum rotary evaporation to yield a dry extract.

-

One-Dimensional CPC Separation:

-

Solvent System: A mixture of methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1 v/v/v) is used.

-

Mode: The separation is performed in the ascending mode.

-

Procedure: 350 mg of the methanol extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CPC column. The elution is monitored by UV detection at 280 nm.

-

Outcome: This single-step process can yield this compound with approximately 85% purity[1][6][7].

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

General Protocol:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

The test compound (this compound) is dissolved in the same solvent at various concentrations.

-

The test solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

General Protocol:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound (this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength between 550 and 600 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and autophagy-inducing properties. Its structural similarity to other bioactive ellagitannins suggests a broader therapeutic potential that warrants further investigation, particularly in the areas of cancer, inflammation, and viral diseases. The development of efficient isolation and purification protocols facilitates the availability of this compound for further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, as well as conducting comprehensive in vitro and in vivo studies to establish its efficacy and safety profile for potential therapeutic applications. The lack of extensive quantitative data for several key biological activities highlights a significant gap in the current literature that needs to be addressed to fully realize the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of the Antioxidant and Anti-inflammatory Potential of Cassia sieberiana DC and Piliostigma thonningii (Schumach.) Milne-Redh, Traditionally Used in the Treatment of Hepatitis in the Hauts-Bassins Region of Burkina Faso [mdpi.com]

Thonningianin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thonningianin B, an ellagitannin with significant antioxidant and autophagy-enhancing properties. This document consolidates key chemical identifiers, quantitative biological activity data, detailed experimental protocols, and relevant signaling pathways to support ongoing and future research endeavors.

Core Chemical and Physical Properties

This compound, a natural product isolated from the African medicinal herb Thonningia sanguinea, has garnered interest for its potential therapeutic applications.[1] Below is a summary of its key identifiers and properties.

| Identifier Type | Value | Reference |

| CAS Number | 271579-12-5 | [1] |

| Molecular Formula | C35H30O17 | |

| Molecular Weight | 722.61 g/mol | |

| ChEMBL ID | CHEMBL509123 | [2] |

Biological Activity: Quantitative Data

This compound has demonstrated potent biological activity, particularly as an antioxidant and an inducer of autophagy. The following table summarizes key quantitative data from experimental studies.

| Activity | Assay | Cell Line / System | IC50 / Effective Concentration | Reference |

| Antioxidant | DPPH Radical Scavenging | Cell-free | IC50: 21 µM | [3] |

| Autophagy Induction | LC3-II/LC3-I Ratio & GFP-LC3 Puncta | BV-2 Microglial Cells | 10 µM (significant increase) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Methodology:

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[3]

Autophagy Induction Assessment in Cell Culture

The induction of autophagy is often monitored by observing the conversion of LC3-I to LC3-II and the formation of autophagosomes (visualized as GFP-LC3 puncta).[4]

Methodology:

a) Western Blotting for LC3-II/LC3-I Ratio:

-

BV-2 microglial cells are cultured under standard conditions.[4]

-

Cells are treated with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).[4]

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for LC3.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands corresponding to LC3-I and LC3-II are visualized using a chemiluminescence detection system.

-

The ratio of LC3-II to LC3-I is quantified to assess autophagy induction. An increase in this ratio indicates an enhancement of autophagy.[4]

b) GFP-LC3 Puncta Formation Assay:

-

BV-2 cells are transiently transfected with a plasmid encoding GFP-LC3.[4]

-

Transfected cells are treated with this compound or a vehicle control.

-

After the treatment period, cells are fixed with paraformaldehyde.

-

The formation of GFP-LC3 puncta (representing autophagosomes) is observed using a fluorescence microscope.

-

The number of puncta per cell is quantified to determine the level of autophagy induction. A significant increase in the number of puncta indicates enhanced autophagy.[4]

Signaling Pathways

While research on the specific signaling pathways of this compound is ongoing, studies on the structurally similar compound, thonningianin A, provide valuable insights. Thonningianin A has been shown to induce autophagy and inhibit ferroptosis through the activation of key signaling cascades. It is plausible that this compound acts through similar mechanisms.

Autophagy Induction Pathway